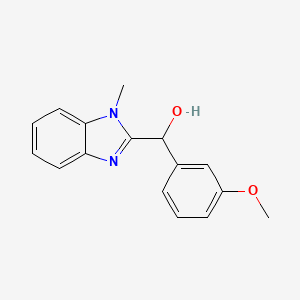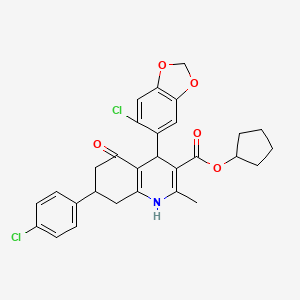![molecular formula C10H14N2O4S2 B5110464 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamide CAS No. 5872-93-5](/img/structure/B5110464.png)
4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamide, also known as Methylthionine Chloride, is a chemical compound that has been used in scientific research for various purposes. It is a dye that is commonly used in histology and neuroscience to stain cells and tissues for microscopic analysis. Methylthionine Chloride is also being studied for its potential therapeutic benefits in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride is not fully understood. It is thought to bind to nucleic acids and proteins, which allows it to selectively stain certain types of cells and tissues. 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride has also been shown to inhibit the aggregation of tau protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride has been shown to have various biochemical and physiological effects. It has been shown to selectively stain certain types of cells and tissues, which allows for better visualization and analysis. 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride has also been shown to inhibit the aggregation of tau protein, which may have therapeutic benefits in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride has several advantages for lab experiments. It is a selective stain that allows for better visualization and analysis of cells and tissues. It is also relatively inexpensive and easy to use. However, 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride has some limitations. It may not be suitable for all types of cells and tissues, and it may have some toxicity at high concentrations.
将来の方向性
There are several future directions for the use of 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride in scientific research. One area of interest is its potential therapeutic benefits in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to better understand the mechanism of action of 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride and its potential therapeutic benefits. Another area of interest is the development of new staining techniques that use 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride or similar compounds to selectively label different types of cells and tissues.
合成法
4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride can be synthesized using various methods, including the reduction of 4-methyl-N-(2-nitroethyl)-3-nitrobenzenesulfonamide with sodium dithionite in the presence of methyl mercaptan. Another method involves the reaction of 4-methyl-N-(2-nitroethyl)-3-nitrobenzenesulfonamide with thioacetic acid in the presence of zinc powder.
科学的研究の応用
4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride has been widely used in scientific research for various purposes. It is commonly used as a stain for histological analysis of cells and tissues. 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride has also been used in neuroscience research to study the structure and function of neurons and synapses. It has been shown to selectively stain certain types of neurons and to enhance the visibility of synaptic structures.
特性
IUPAC Name |
4-methyl-N-(2-methylsulfanylethyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-8-3-4-9(7-10(8)12(13)14)18(15,16)11-5-6-17-2/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBMVJWMBQEAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCSC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386848 |
Source


|
| Record name | 4-Methyl-N-[2-(methylsulfanyl)ethyl]-3-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-[2-(methylsulfanyl)ethyl]-3-nitrobenzene-1-sulfonamide | |
CAS RN |
5872-93-5 |
Source


|
| Record name | 4-Methyl-N-[2-(methylsulfanyl)ethyl]-3-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-di-tert-butyl-1'H,3'H,4H-spiro[cyclohexa-2,5-diene-1,2'-perimidin]-4-one](/img/structure/B5110389.png)



![N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B5110406.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5110415.png)

![3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5110437.png)
![1-cycloheptyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5110439.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5110445.png)
![2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5110448.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-thienyl)methyl]amino}nicotinamide](/img/structure/B5110450.png)
![3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5110479.png)